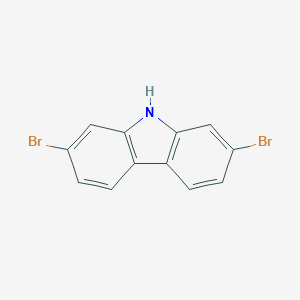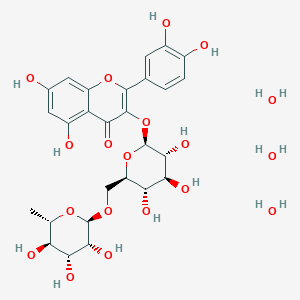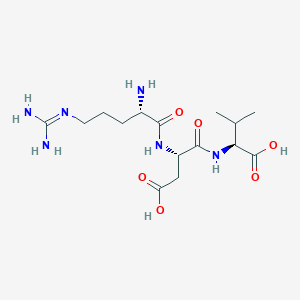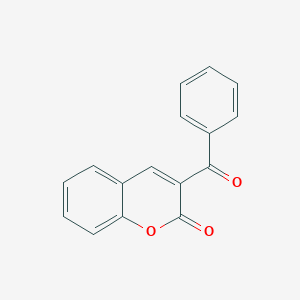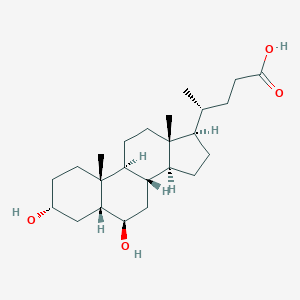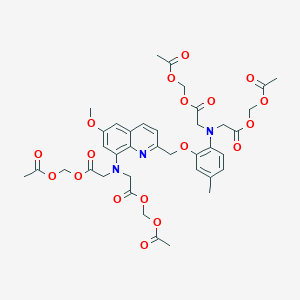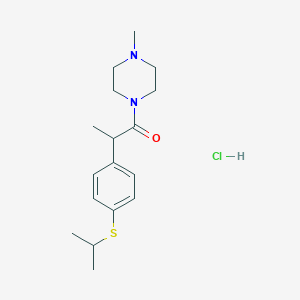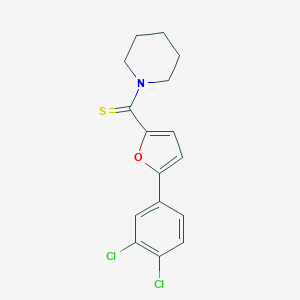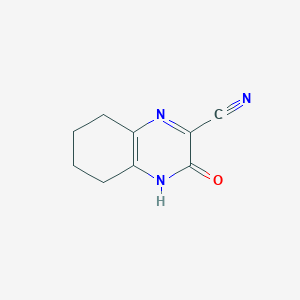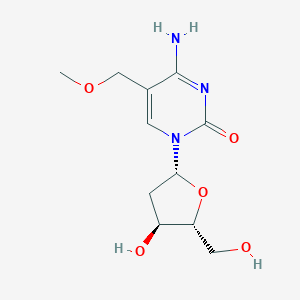
Acide pétrosélinique
Vue d'ensemble
Description
L'acide pétrosélinique est un acide gras monoinsaturé oméga-12, connu chimiquement sous le nom d'acide (6Z)-octadec-6-énoïque. Il s'agit d'un isomère de position de l'acide oléique, qui diffère par la position de la double liaison. L'this compound se trouve principalement dans les graines de plantes appartenant à la famille des Apiacées, telles que le persil, la coriandre et le fenouil . C'est une poudre blanche disponible dans le commerce, insoluble dans l'eau mais soluble dans le méthanol .
Applications De Recherche Scientifique
L'acide pétrosélinique a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse de divers produits chimiques et comme étalon en chromatographie en phase gazeuse.
Biologie : Des études ont montré ses propriétés antibactériennes et antifongiques potentielles.
5. Mécanisme d'action
L'this compound exerce ses effets par plusieurs mécanismes :
Action antibactérienne : Il inhibe la formation de biofilms et la production de facteurs de virulence chez des bactéries telles que Staphylococcus aureus en réprimant les gènes régulateurs de la virulence et liés à la détection de quorum.
Action anti-inflammatoire : Il module le métabolisme lipidique et réduit l'inflammation dans les tissus humains.
Mécanisme D'action
Target of Action
Petroselinic acid, a monounsaturated omega-12 fatty acid , has been found to target Staphylococcus aureus , a major human pathogen . It inhibits the formation of biofilms, which are communities of bacteria that contribute to antibiotic resistance .
Mode of Action
Petroselinic acid interacts with its targets by inhibiting cell adhesion and biofilm development . It also suppresses the production of virulence factors, such as staphyloxanthin, lipase, and α-hemolysin . Furthermore, it represses the gene expressions of quorum sensing regulator agrA, effector of quorum sensing RNAIII, α-hemolysin hla, nucleases nuc1 and nuc2, and the virulence regulator saeR .
Biochemical Pathways
Petroselinic acid is synthesized from the desaturation of 16:0-ACP . This process involves specific petroselinic acid biosynthesis genes, such as Cs-ACPD-1/3 and Cs-KAS I-1, which are essential for the biosynthesis of enzymes required for petroselinic acid biosynthesis . The acid is stored in triacylglycerol in the seeds .
Pharmacokinetics
It’s known that petroselinic acid is insoluble in water but soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of petroselinic acid results in the inhibition of biofilm formation and the suppression of virulence factors in Staphylococcus aureus . This can potentially control the infection caused by this pathogen . Additionally, petroselinic acid can suppress arachidonic acid, a key lipid mediator that promotes airway inflammation .
Action Environment
The action of petroselinic acid can be influenced by environmental factors. For instance, its content varies greatly from plant to plant and can be influenced by climatic and soil conditions
Analyse Biochimique
Biochemical Properties
Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Cellular Effects
Petroselinic acid has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .
Molecular Mechanism
The molecular mechanism of petroselinic acid involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme petroselinic acid production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .
Temporal Effects in Laboratory Settings
It is known that petroselinic acid is accumulated during the flowering and seed maturity stages .
Metabolic Pathways
Petroselinic acid is involved in several metabolic pathways. It is known that the biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Transport and Distribution
It is known that petroselinic acid is a major component of several plant oils .
Subcellular Localization
It is known that petroselinic acid is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide pétrosélinique peut être isolé de l'huile de fenouil par une série d'étapes comprenant la cristallisation du savon acide à 4 °C dans le méthanol, suivie de deux ségrégations à l'urée à température ambiante et une cristallisation finale à -30 °C dans l'acétone . Cette méthode garantit une grande pureté et est relativement simple.
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement des techniques d'extraction par solvants. Ces méthodes peuvent varier en termes d'efficacité et de sécurité, l'extraction par fluide supercritique utilisant du dioxyde de carbone étant une méthode privilégiée en raison de son caractère non toxique et de son rendement plus élevé .
Analyse Des Réactions Chimiques
Types de réactions : L'acide pétrosélinique subit diverses réactions chimiques, notamment :
Hydrogénation : La double liaison de l'this compound peut être hydrogénée pour produire de l'acide stéarique.
Estérification : Il peut former des esters avec des alcools, qui sont utilisés dans diverses applications industrielles.
Réactifs et conditions courants :
Oxydation : Le permanganate de potassium, l'ozone et le peroxyde d'hydrogène sont des agents oxydants couramment utilisés.
Hydrogénation : Des catalyseurs tels que le palladium ou le nickel sont utilisés sous l'hydrogène gazeux.
Estérification : Des catalyseurs acides tels que l'acide sulfurique ou des enzymes sont utilisés pour faciliter la réaction.
Principaux produits :
Acide laurique : Issu de l'oxydation.
Acide stéarique : Issu de l'hydrogénation.
Esters : Issus de l'estérification avec divers alcools.
Comparaison Avec Des Composés Similaires
L'acide pétrosélinique est similaire à d'autres acides gras monoinsaturés tels que :
Acide oléique : Tous deux possèdent une seule double liaison, mais l'acide oléique la possède en position 9, tandis que l'this compound la possède en position 6.
Acide vaccénique : Un autre isomère de position avec la double liaison en position 11.
Acide linoléique : Un acide gras polyinsaturé avec deux doubles liaisons en positions 9 et 12.
Unicité : La position unique de la double liaison en position 6 de l'this compound lui confère des propriétés chimiques et des activités biologiques distinctes, ce qui le rend précieux dans des applications industrielles et médicales spécifiques .
Propriétés
Numéro CAS |
593-39-5 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
Clé InChI |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
SMILES isomérique |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Key on ui other cas no. |
593-39-5 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of petroselinic acid?
A1: Petroselinic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.
Q2: What is unique about the structure of petroselinic acid compared to other common fatty acids?
A2: Petroselinic acid is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]
Q3: How does the position of the double bond in petroselinic acid influence its properties?
A3: The Δ6 double bond position influences the physical and chemical properties of petroselinic acid, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]
Q4: How is petroselinic acid synthesized in plants?
A4: Petroselinic acid biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]
Q5: Which plant families are particularly rich in petroselinic acid?
A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in petroselinic acid. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]
Q6: What are some potential industrial applications of petroselinic acid?
A7: Petroselinic acid can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]
Q7: What are the potential uses of petroselinic acid in cosmetics and personal care products?
A9: Research suggests that petroselinic acid may possess moisturizing effects. One study explored the incorporation of petroselinic acid from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []
Q8: Can petroselinic acid be used to develop biolubricants?
A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in petroselinic acid, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []
Q9: Does petroselinic acid exhibit any biological activity?
A11: While research on the biological activities of petroselinic acid is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]
Q10: What is the mechanism of action of petroselinic acid's antimicrobial activity?
A12: One study showed that petroselinic acid exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []
Q11: How does petroselinic acid interact with topoisomerases?
A13: Petroselinic acid has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []
Q12: Has petroselinic acid been explored for its potential in cancer treatment?
A12: While petroselinic acid has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.
Q13: Are there any studies on the effects of petroselinic acid on human cells?
A16: While studies on petroselinic acid's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that petroselinic acid could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in petroselinic acid's metabolic effects. []
Q14: What analytical techniques are commonly used to quantify petroselinic acid?
A17: Gas chromatography (GC) is widely used for quantifying petroselinic acid in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



